Aceroside VIII

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Aceroside VIII is a natural product found in Betula pendula, Alnus firma, and other organisms with data available.

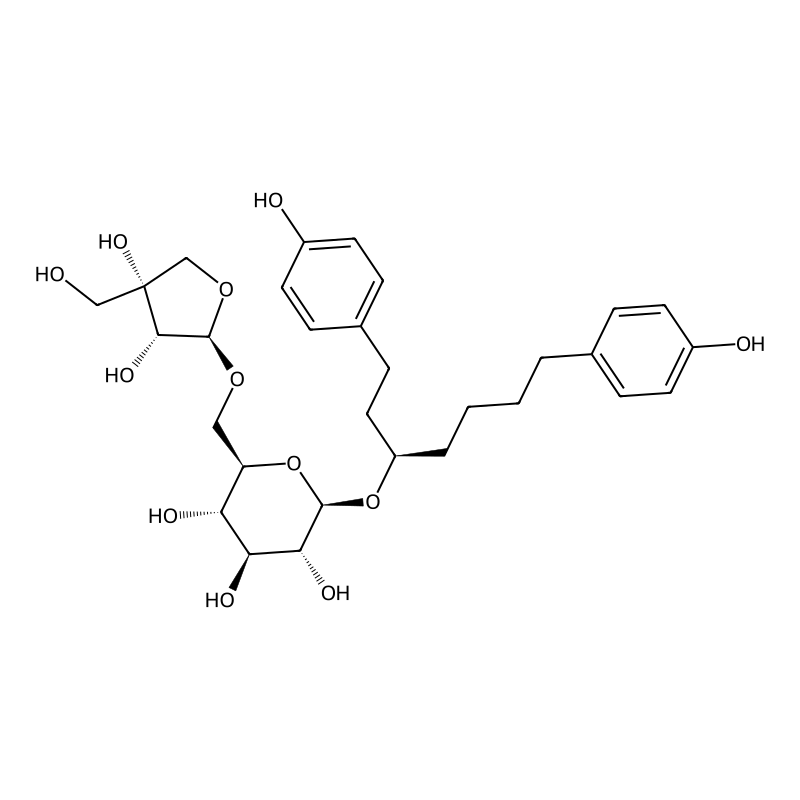

Aceroside VIII is a naturally occurring compound classified as a glycoside, specifically a member of the acerogenin family. Its chemical formula is and it has a molecular weight of approximately 594.65 g/mol. This compound is derived from various plant sources, particularly those belonging to the genus Acer, which are known for their diverse phytochemical profiles. Aceroside VIII exhibits a complex structure characterized by multiple hydroxyl groups and sugar moieties, contributing to its biological activity and potential therapeutic applications.

- Hydrolysis: In acidic or enzymatic conditions, Aceroside VIII can hydrolyze to release its sugar components and the aglycone part, which may exhibit distinct biological properties.

- Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

- Reduction: Under reducing conditions, Aceroside VIII may be converted into its corresponding alcohols or other reduced forms.

These reactions are crucial for understanding its stability and reactivity in various environments.

Research indicates that Aceroside VIII possesses significant biological activities. Notably, it has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme involved in the regulation of gene expression and cellular processes. By inhibiting HDAC6, Aceroside VIII may enhance the anticancer effects of other HDAC inhibitors, particularly in colorectal cancer cells (HT29) . Additionally, its antioxidant properties contribute to its potential protective effects against oxidative stress-related diseases.

The synthesis of Aceroside VIII can be approached through both natural extraction and synthetic methodologies:

- Natural Extraction: This involves isolating the compound from plant materials using solvents like ethanol or methanol followed by purification techniques such as chromatography.

- Total Synthesis: Various synthetic routes have been explored, often involving multi-step organic synthesis techniques to construct the complex molecular framework characteristic of Aceroside VIII. For example, strategies similar to those used for synthesizing related compounds like acerogenins have been documented .

Aceroside VIII has several promising applications:

- Pharmaceuticals: Due to its HDAC6 inhibitory activity, it holds potential as an anticancer agent and may be explored for use in combination therapies.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at reducing oxidative stress.

- Cosmetics: The compound's beneficial effects on skin health could lead to its incorporation into cosmetic formulations targeting aging and skin protection.

Studies on Aceroside VIII reveal that it interacts synergistically with other compounds. For instance, when combined with another HDAC inhibitor (A452), it enhances anticancer efficacy in specific cell lines. This suggests that Aceroside VIII could play an important role in developing combination therapies for cancer treatment .

Aceroside VIII shares structural and functional characteristics with several other compounds within the acerogenin family and related glycosides. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acerogenin A | C29H42O10 | Exhibits anti-inflammatory properties |

| Acerogenin B | C30H44O10 | Known for neuroprotective effects |

| Aceroside IV | C25H34O8 | Demonstrates cytotoxicity against cancer cells |

| Pseudoginsenoside RT5 | C30H50O9 | Exhibits immunomodulatory effects |

Aceroside VIII is unique due to its selective inhibition of HDAC6, which distinguishes it from other compounds that may not exhibit this specific activity. This selectivity may enhance its therapeutic potential in oncology compared to its analogs.

Aceroside VIII, a secondary metabolite first identified in the inner bark of Betula platyphylla (Asian white birch), emerged as a subject of scientific interest in the early 21st century. Its discovery was reported in studies investigating the bioactive constituents of Betula species, which have long been utilized in traditional medicine for their anti-inflammatory and hepatoprotective properties. Initial isolation efforts in the 2010s revealed its unique structural features, distinguishing it from other diarylheptanoids in the same plant. Early pharmacological screenings highlighted its selective inhibition of histone deacetylase 6 (HDAC6), positioning it as a novel candidate for anticancer research.

Classification as a Diarylheptanoid Glycoside

Aceroside VIII belongs to the diarylheptanoid glycoside class, characterized by a linear heptane backbone flanked by two aromatic rings (1,7-diarylheptane) and a glycosidic moiety. Its structure includes:

- A C30H42O12 molecular formula.

- A β-D-glucopyranoside unit linked to a diarylheptanoid aglycone.

- Two 4-hydroxyphenyl groups at the 1- and 7-positions of the heptane chain.

This classification aligns it with bioactive compounds like curcumin but distinguishes it through its glycosylation and stereochemical complexity.

Taxonomic Distribution in the Plant Kingdom

While predominantly isolated from Betula platyphylla, aceroside VIII has also been identified in:

Its occurrence is concentrated in the Betulaceae and Aceraceae families, with limited reports in Zingiberaceae.